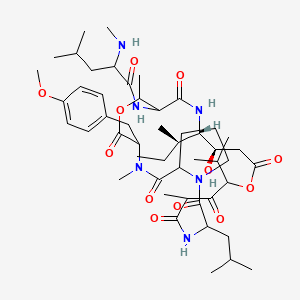

Didemnins

Description

Properties

CAS No. |

77327-04-9 |

|---|---|

Molecular Formula |

C49H78N6O12 |

Molecular Weight |

943.2 g/mol |

IUPAC Name |

N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide |

InChI |

InChI=1S/C49H78N6O12/c1-14-29(8)40-38(56)25-39(57)67-43(28(6)7)42(58)30(9)44(59)51-35(23-27(4)5)47(62)55-21-15-16-36(55)48(63)54(12)37(24-32-17-19-33(65-13)20-18-32)49(64)66-31(10)41(46(61)52-40)53-45(60)34(50-11)22-26(2)3/h17-20,26-31,34-38,40-41,43,50,56H,14-16,21-25H2,1-13H3,(H,51,59)(H,52,61)(H,53,60)/t29-,30?,31?,34?,35?,36?,37?,38-,40+,41?,43?/m1/s1 |

InChI Key |

XQZOGOCTPKFYKC-VSZULPIASA-N |

SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Canonical SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Didemnins from Trididemnum solidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnins are a class of cyclic depsipeptides first isolated in 1978 from the Caribbean tunicate Trididemnum solidum.[1] These marine natural products have garnered significant attention for their potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties.[2][3] Didemnin (B1252692) B, the most extensively studied analog, was the first marine-derived compound to enter clinical trials for cancer treatment.[1][4] Despite promising preclinical activity, its development was hampered by a narrow therapeutic window and significant toxicity.[1][5]

This has led to the development of synthetic analogs, most notably plitidepsin (B549178) (also known as dehydrodidemnin B or Aplidin®), which is derived from the related tunicate Aplidium albicans and exhibits an improved therapeutic profile.[6][7][8] This guide provides an in-depth overview of the chemical biology of this compound, focusing on their mechanism of action, biological activity, and the experimental protocols used for their study.

Biosynthesis and Chemical Structure

This compound are complex molecules whose biosynthesis is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[1][9] It was discovered that the true producers of this compound are symbiotic α-proteobacteria of the genus Tistrella, which engage in a unique post-assembly line maturation process to yield the final active compounds.[7][9] The core structure is a cyclic depsipeptide, featuring highly modified amino acid residues.[9] More than nine distinct this compound have been isolated from Trididemnum solidum, with didemnin B being the most biologically potent.[1]

Mechanism of Action

The primary molecular target of this compound is the eukaryotic elongation factor 1-alpha (eEF1A), a crucial protein in the translation machinery.[10][11] this compound bind with high affinity to the GTP-bound form of eEF1A.[11] This interaction stabilizes the eEF1A-GTP-aminoacyl-tRNA ternary complex on the ribosome, even after GTP hydrolysis, which stalls the translocation process and ultimately inhibits protein synthesis.[11][12][13] This disruption of protein production is catastrophic for rapidly dividing cells, such as cancer cells, and for viruses that rely on the host's cellular machinery for replication.[10][14]

Recent studies have revealed a dual mechanism for didemnin B, which also acts as a noncompetitive inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[15] The combined inhibition of both eEF1A1 and PPT1 is believed to be responsible for the rapid and potent induction of apoptosis observed in sensitive cancer cells.[15] Plitidepsin (Aplidin) also targets eEF1A (specifically the eEF1A2 isoform), leading to cell cycle arrest and apoptosis through the activation of stress-related pathways, including the sustained activation of JNK and p38 MAPK.[6][8][14]

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory action of this compound on protein synthesis.

Caption: Mechanism of didemnin-induced translation inhibition and apoptosis.

Quantitative Biological Activity

This compound exhibit potent cytotoxic and antiviral activities at nanomolar to picomolar concentrations. The tables below summarize key quantitative data from various studies.

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | Assay Type | IC50 / Activity Metric | Reference |

| Didemnin B | L1210 Leukemia | Cell Growth Inhibition | 0.001 µg/mL | [4] |

| Didemnin B | P388 Leukemia | In vivo | Active | [16] |

| Didemnin B | B16 Melanoma | In vivo | Active | [4] |

| Didemnin B | Human Tumor Biopsies | Stem Cell Assay (1h) | Median ID50: 46 x 10⁻³ µg/mL | [17] |

| Didemnin B | Human Tumor Biopsies | Stem Cell Assay (cont.) | Median ID50: 4.2 x 10⁻³ µg/mL | [17] |

| Didemnin B | A-549 (Lung) | Anti-proliferative | IC50: 0.19 µM | [18][19] |

| Didemnin B | HT-29 (Colon) | Anti-proliferative | IC50: 0.17 µM | [18][19] |

| Didemnin B | MDA-MB-231 (Breast) | Anti-proliferative | IC50: 0.15 µM | [18][19] |

| Didemnin B | MIA-PaCa-2 (Pancreas) | Anti-proliferative | IC50: 0.18 µM | [18][19] |

| Dehydrodidemnin B | Human Colon Carcinoma | Cell Growth Inhibition | 10⁻⁸ M (complete inhibition) | [20] |

Table 2: Antiviral Activity of this compound

| Compound | Virus | Activity | Reference |

| Didemnin B | Herpes Simplex Virus 1 (HSV-1) | Strong antiviral agent | [1] |

| Didemnin B | Various DNA and RNA viruses | In vitro inhibition | [3][16] |

| Plitidepsin | SARS-CoV-2 | Potent antiviral activity | [14][21] |

| Plitidepsin | Multiple viral families | Nanomolar inhibitory activity | [10] |

Experimental Protocols

Protocol for Isolation and Purification of this compound

This protocol is a generalized procedure based on methods described in the literature.[18]

-

Collection and Extraction: Collect specimens of Trididemnum solidum and freeze-dry them. Extract the lyophilized material with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between an appropriate biphasic solvent system (e.g., hexane (B92381) and 90% aqueous methanol) to remove nonpolar lipids.

-

Initial Chromatographic Separation: Subject the polar extract to C18 flash column chromatography. Elute the column with a stepwise gradient of decreasingly polar solvents, such as a water-methanol mixture, gradually increasing the methanol concentration.

-

Bioassay-Guided Fractionation: Test the resulting fractions for the desired biological activity (e.g., cytotoxicity against a cancer cell line or anti-inflammatory activity).[18]

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC (e.g., on a C18 column). Employ a gradient elution system, for example, 60:40 methanol:water to 100% methanol with 0.05% trifluoroacetic acid (TFA), to resolve individual didemnin analogs.[18]

-

Structure Elucidation: Characterize the pure compounds using extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), to confirm their structures.[18][19]

Workflow for Didemnin Isolation

References

- 1. Didemnin - Wikipedia [en.wikipedia.org]

- 2. This compound, tamandarins and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. You are being redirected... [pharmamar.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial biosynthesis and maturation of the didemnin anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multidimensional Regulatory Mechanisms and Targeting Strategies of the eEF1 Family in RNA Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. What is the mechanism of Plitidepsin? [synapse.patsnap.com]

- 15. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antitumor activity of didemnin B in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Effect of dehydrodidemnin B on human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Didemnin B: A Deep Dive into its Mechanism of Action in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antiproliferative, antiviral, and immunosuppressive activities.[1] A primary driver of its biological effects is the potent inhibition of protein synthesis.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which didemnin B disrupts the translational machinery, with a focus on its interaction with eukaryotic elongation factor 1-alpha (eEF1A). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Translational Elongation

Didemnin B's primary mode of action is the specific inhibition of the elongation stage of protein synthesis.[3][4] It does not significantly affect DNA or RNA synthesis at concentrations where protein synthesis is potently inhibited.[2] The inhibitory action is rapid and, after a certain exposure time, can become irreversible.[3]

The molecular target of didemnin B within the translation apparatus is the eukaryotic elongation factor 1-alpha (eEF1A).[5] eEF1A, a GTP-binding protein, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. Didemnin B does not bind strongly to eEF1A-GTP in solution but exhibits a specific affinity for the ribosome-eEF1A complex.[3][6]

The binding of didemnin B to the eEF1A-ribosome complex stabilizes the aa-tRNA in the A-site, effectively "trapping" it in a pre-translocation state.[4][7] This prevents the subsequent step of translocation, which is mediated by eukaryotic elongation factor 2 (eEF2).[3][4] By locking the ribosome in this conformation, didemnin B blocks the binding of eEF2, thereby halting the progression of the polypeptide chain.[3]

Quantitative Data

The following tables summarize key quantitative parameters related to the inhibitory activity of didemnin B.

| Parameter | Value | Cell Line/System | Notes |

| IC50 (Cell Growth) | 0.001 µg/mL | L1210 Leukemia Cells | Demonstrates high potency in inhibiting cell proliferation.[1] |

| IC50 (Protein Synthesis) | 4.5 ± 0.6 nM | HCT116 Cells | Measured via a dose-dependent protein synthesis inhibition assay.[8] |

| Kd (Didemnin B - Ribosome·eEF1A Complex) | 4 µM | In vitro | Represents the dissociation constant for the binding of didemnin B to the ternary complex.[3][6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation. Below are outlines of common protocols used to study the effects of didemnin B on protein synthesis.

In Vitro Translation Assay (HeLa Cell Lysate)

This assay is used to directly measure the effect of a compound on protein synthesis in a cell-free system.

-

Principle: A dual-luciferase reporter system is employed, with one luciferase under the control of a cap-dependent promoter and the other under an IRES-dependent promoter. This allows for the simultaneous assessment of inhibition on both major translation initiation pathways.

-

Methodology:

-

Prepare a reaction mixture containing HeLa cell lysate, the dual-luciferase reporter mRNA, amino acids, and an energy source.

-

Add didemnin B at various concentrations to the reaction mixtures.

-

Incubate the reactions to allow for protein synthesis.

-

Measure the activity of both luciferases using a luminometer.

-

Calculate the relative inhibition of each reporter to determine the effect of didemnin B on cap-dependent and cap-independent translation.

-

Protein Synthesis Inhibition in Cultured Cells (FACS-based)

This method quantifies the inhibition of protein synthesis in living cells.

-

Principle: This assay utilizes the incorporation of a non-canonical amino acid, homopropargylglycine (HPG), into newly synthesized proteins. The HPG is then fluorescently labeled via a click chemistry reaction, and the fluorescence intensity, proportional to the rate of protein synthesis, is measured by flow cytometry.

-

Methodology:

-

Culture cells (e.g., HCT116) in the presence of varying concentrations of didemnin B for a specified duration.

-

Pulse the cells with HPG for a short period (e.g., 1 hour).

-

Fix and permeabilize the cells.

-

Perform a copper-catalyzed click reaction to attach a fluorescent azide (B81097) (e.g., CF405M azide) to the incorporated HPG.

-

Analyze the fluorescence of individual cells using a flow cytometer.

-

Determine the IC50 value by plotting the median fluorescence intensity against the didemnin B concentration.[8]

-

eEF1A Binding Assay (Immunoprecipitation)

This assay can be used to investigate the interaction of proteins with eEF1A in the presence of didemnin B.

-

Principle: An antibody against eEF1A is used to pull down eEF1A and any interacting proteins from a cell lysate. The presence of a protein of interest in the immunoprecipitate is then detected by Western blotting.

-

Methodology:

-

Prepare cell lysates from cells expressing a tagged protein of interest (e.g., FLAG-tagged).

-

Incubate the lysates with didemnin B at various concentrations.

-

Add an anti-eEF1A antibody to the lysates and incubate to allow for antibody-antigen binding.

-

Add protein A/G beads to pull down the antibody-eEF1A complexes.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins and analyze by Western blotting using an antibody against the tag (e.g., anti-FLAG).[2]

-

Single-Molecule FRET (smFRET) Assay

This advanced technique allows for the real-time visualization of the effect of didemnin B on the conformational dynamics of the ribosome during translation.

-

Principle: Fluorescent dyes (a donor and an acceptor) are placed on the P-site tRNA and eEF1A, respectively. The efficiency of Förster Resonance Energy Transfer (FRET) between the dyes reports on the distance between them, allowing for the monitoring of conformational changes in the ribosome and eEF1A as the aa-tRNA is accommodated.

-

Methodology:

-

Prepare functional 80S initiation complexes with a fluorescently labeled initiator tRNA in the P-site.

-

Tether these complexes to a passivated surface.

-

Deliver a ternary complex of eEF1A (labeled with an acceptor dye), GTP, and aa-tRNA to the ribosomes.

-

Use total internal reflection fluorescence (TIRF) microscopy to observe the FRET signal from individual ribosomes in the presence and absence of didemnin B.

-

Analyze the FRET trajectories to determine the effect of didemnin B on the kinetics of aa-tRNA accommodation.[8][9]

-

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.

Figure 1: Mechanism of Didemnin B in halting protein synthesis elongation.

Figure 2: Workflow for FACS-based protein synthesis inhibition assay.

Figure 3: Conceptual setup for the single-molecule FRET (smFRET) experiment.

References

- 1. Inhibition of protein synthesis by didemnins: cell potency and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - The effect of didemnin B on RT-eEF1A interaction in vitro and viral RTCs in cells. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Mechanism of action of didemnin B, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Sciety [sciety.org]

- 8. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]

The Biological Activities of Didemnin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didemnin (B1252692) B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has garnered significant scientific interest due to its potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties.[1][2][3] Didemnin B was the first marine-derived compound to enter clinical trials as an antineoplastic agent.[4] This technical guide provides an in-depth overview of the biological activities of didemnin B, focusing on its core mechanisms of action, quantitative data from key experimental findings, and detailed protocols for relevant assays.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism underlying the potent cytotoxicity of didemnin B is the inhibition of protein synthesis.[5] Specifically, didemnin B targets the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the translational machinery.[6] By binding to the GTP-bound form of eEF1A, didemnin B stabilizes the eEF1A-aminoacyl-tRNA complex on the ribosome, thereby preventing the translocation step of polypeptide chain elongation.[7][8][9][10] This leads to a stall in protein production, which disproportionately affects rapidly proliferating cells, such as cancer cells, that have a high demand for protein synthesis.

Didemnin B has also been shown to be a noncompetitive inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme involved in the degradation of palmitoylated proteins in lysosomes. The dual inhibition of eEF1A1 and PPT1 is believed to contribute to the selective induction of apoptosis in certain cancer cells.[11]

Key Biological Activities

Antitumor Activity

Didemnin B exhibits potent cytotoxic activity against a broad range of cancer cell lines.[4] Its antiproliferative effects are mediated primarily through the induction of apoptosis and cell cycle arrest.[12] The sensitivity of cancer cells to didemnin B can vary, with some cell lines showing exceptional responsiveness. For instance, the Vaco451 colon cancer cell line displays high sensitivity to didemnin B, with an LC50 of approximately 32 nM.[11]

dot

Immunosuppressive Activity

Didemnin B demonstrates potent immunosuppressive effects by inhibiting the proliferation of lymphocytes.[13] It has been shown to inhibit lymphocyte blastogenesis stimulated by various mitogens at very low concentrations.[13] This activity is linked to its ability to inhibit protein synthesis, which is essential for the activation and proliferation of immune cells.[14]

Antiviral Activity

Didemnin B has been reported to possess antiviral activity against a range of DNA and RNA viruses.[1][2] This broad-spectrum antiviral effect is also attributed to its primary mechanism of action, as viruses rely on the host cell's protein synthesis machinery for their replication.

Quantitative Data

The following tables summarize the quantitative data on the biological activities of didemnin B from various studies.

| Cell Line/Target | Assay | IC50/EC50 | Reference |

| L1210 Leukemia | Growth Inhibition | 0.001 µg/mL | [4] |

| Vaco451 Colon Cancer | Cell Viability (LC50) | ~32 nM | [11] |

| HCT116 | p70S6K Phosphorylation | ~100 nM | [11] |

| MCF-7 Breast Cancer | Protein Synthesis Inhibition | 12 nM | [15] |

| Murine Splenocytes | Protein Synthesis | 190 ng/mL | [13] |

| Murine Splenocytes | Concanavalin A-stimulated blastogenesis | 50 pg/mL | [13] |

| Murine Splenocytes | Lipopolysaccharide-stimulated blastogenesis | <100 pg/mL | [13] |

| Murine Splenocytes | Alloantigen-stimulated blastogenesis | <10 pg/mL | [13] |

| CTLL-2, D10.G.4.1 | IL-2 and IL-4 dependent proliferation | 3 to 10 x 10-9 M | [14] |

| Human Tumor Biopsies (continuous exposure) | Tumor Colony Forming Unit Survival | 4.2 x 10-3 µg/mL | [16] |

| Human Tumor Biopsies (1-hour exposure) | Tumor Colony Forming Unit Survival | 46 x 10-3 µg/mL | [16] |

Experimental Protocols

Cell Culture of L1210 Leukemia Cells

Materials:

-

L1210 murine lymphocytic leukemia cell line (e.g., ATCC® CCL-219™)

-

ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM), Catalog No. 30-2002

-

Horse serum

-

Humidified incubator with 5% CO2 at 37°C

-

Centrifuge

Protocol:

-

Prepare complete growth medium by supplementing the base DMEM with horse serum to a final concentration of 10%.[17]

-

To initiate a culture from a frozen vial, quickly thaw the vial in a 37°C water bath.[18]

-

Transfer the contents to a centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at approximately 125 x g for 5 to 10 minutes.[17]

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cell suspension to a T75 culture flask.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

-

Start cultures at a density of 5 x 10^4 viable cells/mL.[17] As L1210 cells grow in suspension, they can be maintained by the addition of fresh medium or by subculturing to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[19]

dot

Protein Synthesis Inhibition Assay

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium

-

Didemnin B stock solution (in a suitable solvent like DMSO)

-

[³H]-leucine

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Protocol:

-

Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of didemnin B in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of didemnin B. Include a vehicle control (medium with the same concentration of solvent used for the didemnin B stock).

-

Incubate the cells for a predetermined time (e.g., 2-4 hours).

-

Add [³H]-leucine to each well to a final concentration of 1 µCi/mL.

-

Incubate for an additional 1-2 hours to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

-

Terminate the incubation by aspirating the medium and washing the cells with ice-cold PBS.

-

Precipitate the proteins by adding cold 10% TCA to each well and incubate on ice for 30 minutes.

-

Wash the wells twice with 5% TCA to remove unincorporated [³H]-leucine.

-

Solubilize the protein precipitate in a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each didemnin B concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the didemnin B concentration.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Materials:

-

Cell line of interest (e.g., HL-60)

-

Complete culture medium

-

Didemnin B

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in a multi-well plate and treat with various concentrations of didemnin B for the desired time period (e.g., 1 µM for 140 minutes for HL-60 cells).[20] Include an untreated control.

-

Harvest the cells, including both adherent and floating cells, by trypsinization (if applicable) and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

dot

Signaling Pathways Affected by Didemnin B

Didemnin B's inhibition of protein synthesis has downstream effects on several signaling pathways, most notably the mTOR (mammalian target of rapamycin) pathway. By inhibiting the synthesis of REDD1, a negative regulator of mTORC1, didemnin B can lead to the activation of the mTORC1 pathway.[11] This complex interplay highlights the intricate cellular responses to the stress induced by protein synthesis inhibition.

dot

Conclusion

Didemnin B remains a molecule of significant interest due to its potent and multifaceted biological activities. Its well-defined mechanism of action as a protein synthesis inhibitor targeting eEF1A provides a solid foundation for understanding its antitumor, immunosuppressive, and antiviral effects. While its clinical development has been hampered by toxicity, the study of didemnin B and its analogs continues to provide valuable insights into fundamental cellular processes and serves as a template for the development of novel therapeutic agents. This technical guide offers a comprehensive resource for researchers and drug development professionals working with or interested in this remarkable natural product.

References

- 1. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [iro.uiowa.edu]

- 3. Didemnin B. Conformation and dynamics of an antitumour and antiviral depsipeptide studied in solution by 1H and 13C. n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of protein synthesis by this compound: cell potency and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Didemnin B and ternatin-4 inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Semantic Scholar [semanticscholar.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

- 13. Didemnin B: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of T-lymphocyte proliferation by the cyclic polypeptide didemnin B: no inhibition of lymphokine stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of protein synthesis by didemnin B is not sufficient to induce apoptosis in human mammary carcinoma (MCF7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antitumor activity of didemnin B in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 19. benchchem.com [benchchem.com]

- 20. Didemnin B induces cell death by apoptosis: the fastest induction of apoptosis ever described - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Cytotoxicity of Didemnin A and Didemnin B

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didemnins, a class of cyclic depsipeptides isolated from the marine tunicate Trididemnum solidum, have garnered significant interest in the scientific community for their potent biological activities. Among the various congeners, didemnin (B1252692) A and its N-methyl-D-leucine derivative, didemnin B, have been the most extensively studied. This technical guide provides a comprehensive comparison of the cytotoxicity of didemnin A and didemnin B, detailing their mechanisms of action, summarizing quantitative cytotoxicity data, and outlining the experimental protocols used for their evaluation. It is established that while both compounds exhibit cytotoxic properties, didemnin B is significantly more potent than didemnin A, a finding that has positioned it as a lead compound in numerous preclinical and clinical investigations.

Comparative Cytotoxicity: A Quantitative Overview

Table 1: In Vitro Cytotoxicity of Didemnin B [1][2]

| Cell Line | Cancer Type | IC50 / LD50 | Exposure Time | Reference |

| L1210 | Murine Leukemia | 0.001 µg/mL (IC50) | Not Specified | [3] |

| B16 | Murine Melanoma | 17.5 ng/mL (LD50) | 2 hours | [1] |

| B16 | Murine Melanoma | 8.8 ng/mL (LD50) | 24 hours | [1] |

| P388 | Murine Leukemia | Potent Activity | In vivo | [3][4] |

| M5076 | Murine Sarcoma | Moderate Activity | In vivo | [3] |

Table 2: In Vitro Cytotoxicity of Didemnin A

| Cell Line | Cancer Type | IC50 / LD50 | Exposure Time | Reference |

| L1210 | Murine Leukemia | Inhibits Growth | Not Specified | [5] |

| P388 | Murine Leukemia | Inhibits Growth | Not Specified | [5] |

Note: Specific IC50 values for didemnin A are not as extensively reported in publicly available literature as for didemnin B. The available data indicates that didemnin A is substantially less potent.

Mechanism of Action: A Tale of Two Depsipeptides

The primary mechanism underlying the cytotoxicity of both didemnin A and B is the inhibition of protein synthesis[1][3]. However, the structural difference between the two, specifically the N-methyl-D-leucine in didemnin B, leads to a more potent and multifaceted mechanism of action.

Didemnin B: A Dual Inhibitor Targeting Protein Synthesis and Inducing Apoptosis

Didemnin B exerts its potent cytotoxic effects through a dual mechanism involving the inhibition of protein synthesis and the induction of apoptosis[6][7].

-

Inhibition of Protein Synthesis: Didemnin B targets the eukaryotic elongation factor 1-alpha (eEF1A)[6][8]. It binds to the eEF1A/GTP complex on the ribosome, stabilizing the binding of aminoacyl-tRNA to the ribosomal A-site and preventing its translocation. This effectively stalls protein synthesis at the elongation step[4][9].

-

Induction of Apoptosis: Beyond its effects on protein synthesis, didemnin B is a potent inducer of apoptosis. This is achieved through the dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and eEF1A1[10]. This dual inhibition leads to the activation of caspases and programmed cell death[6]. The mTOR signaling pathway is also implicated in didemnin B-induced apoptosis[10].

Didemnin A: A Less Potent Inhibitor of Macromolecule Synthesis

The cytotoxic activity of didemnin A is also attributed to the inhibition of protein and DNA synthesis[5]. While it shares the same core mechanism of targeting protein synthesis as didemnin B, its lower potency suggests a less efficient interaction with its molecular targets[5]. The specific signaling pathways and the extent of apoptosis induction by didemnin A are not as well-characterized as those for didemnin B.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Didemnin B-Induced Apoptosis

Caption: Didemnin B induces apoptosis via dual inhibition of PPT1 and eEF1A1.

Experimental Workflow for Cytotoxicity Assessment (MTT Assay)

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is a representative method for determining the cytotoxic effects of didemnin A and B on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., L1210, B16)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Didemnin A and Didemnin B stock solutions (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells in logarithmic growth phase and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of didemnin A and didemnin B in complete culture medium from the stock solutions. The final concentrations should typically range from picomolar to micromolar. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the this compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and pipette up and down to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis: Flow Cytometry

This protocol provides a method to analyze the effects of didemnin A and B on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Didemnin A and Didemnin B

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of didemnin A or B for a specified period (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

References

- 1. Biochemical and cellular effects of this compound A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein synthesis by this compound: cell potency and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to Didemnin Biosynthesis via the NRPS-PKS Pathway

For Researchers, Scientists, and Drug Development Professionals

Didemnins, a class of cyclic depsipeptides first isolated from the marine tunicate Trididemnum solidum, have garnered significant attention for their potent antitumor, antiviral, and immunosuppressive activities.[1] The complex structure and limited natural supply of these molecules have driven research into their biosynthesis, revealing a fascinating pathway orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) machinery.[2][3][4] This technical guide provides an in-depth exploration of the didemnin (B1252692) NRPS-PKS biosynthetic pathway, consolidating current knowledge, experimental methodologies, and quantitative data to support further research and development in this field.

The Didemnin Biosynthetic Gene Cluster: A Hybrid Assembly Line

The blueprint for didemnin biosynthesis resides within a large biosynthetic gene cluster (BGC), designated did, discovered in the marine α-proteobacterium Tistrella mobilis.[2][3][5] This finding confirmed long-held suspicions that the true producers of this compound are symbiotic microorganisms rather than the tunicates themselves.[6][7] The did gene cluster is located on a megaplasmid and encodes a series of large, modular NRPS and PKS enzymes that act as an assembly line to construct the didemnin backbone.[2][3][5]

The core of the didemnin assembly line is a multienzyme complex comprising 13 modules encoded by eight NRPS and two PKS genes (didA to didJ).[2][3][4] These modules are organized in a collinear fashion, meaning their arrangement within the gene cluster directly corresponds to the sequence of amino acid and keto acid units incorporated into the final didemnin molecule.[4][5] Each module contains a specific set of catalytic domains responsible for the selection, activation, and incorporation of a particular building block.

Key Domains of the Didemnin NRPS-PKS Machinery:

-

Adenylation (A) domain: Selects and activates the specific amino acid or keto acid substrate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated substrate and the growing peptide/polyketide chain.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing chain and the newly incorporated amino acid.

-

Ketosynthase (KS) domain: Catalyzes the Claisen condensation reaction to extend the polyketide chain.

-

Acyltransferase (AT) domain: Loads the extender unit (malonyl-CoA) onto the Acyl Carrier Protein (ACP) domain. Interestingly, the didemnin PKS modules appear to lack an integrated AT domain, suggesting they may utilize a trans-acting AT.[1]

-

Ketoreductase (KR) domain: Reduces a β-keto group to a β-hydroxyl group.

-

Methyltransferase (MT) domain: Adds a methyl group.

-

Epimerase (E) domain: Converts an L-amino acid to its D-epimer.

-

Thioesterase (TE) domain: Catalyzes the release of the final product, often through cyclization.

The Biosynthetic Pathway: From Precursors to Bioactive Compounds

The biosynthesis of this compound is a multi-step process that begins with the loading of precursor molecules onto the NRPS-PKS enzymatic machinery and culminates in a unique post-assembly maturation step. The proposed pathway for the well-studied didemnin B is outlined below.

The assembly process is initiated on the DidB module, which incorporates pyruvate and reduces it to lactate.[2] Subsequent modules of the NRPS enzymes (DidC and DidD) sequentially add proline, N-methyl-D-leucine, threonine, and isoleucine.[1] The PKS module DidE then extends the growing chain with a polyketide unit derived from malonate, forming the isostatine (B12759420) (Ist) residue.[2] Following the incorporation of 2-hydroxyisovaleric acid by DidF, a second PKS module (DidG) adds another malonate-derived unit to form the α-(α-hydroxyisovaleryl)-propionic acid (Hip) residue.[2] The final amino acids—leucine, proline, and tyrosine—are added by the NRPS modules DidH, DidI, and DidJ, respectively.[1]

A key feature of didemnin biosynthesis is the unconventional release mechanism. Instead of directly producing the final bioactive didemnin B, the thioesterase (TE) domain of DidJ releases N-acyl-glutamine ester derivatives, known as this compound X and Y.[4][5] These precursors are then secreted, and a subsequent extracellular hydrolysis event, catalyzed by the CAAX protease-like protein DidK, cleaves the N-acyl-glutamine moiety to yield the mature didemnin B.[8] This "prodrug" activation mechanism is a fascinating aspect of didemnin biosynthesis.[9]

Quantitative Data on Didemnin Production

While detailed kinetic data for the individual enzymes in the didemnin pathway are not extensively available in the literature, studies have reported on the production titers of this compound in Tistrella species. These findings are crucial for developing optimized fermentation processes for a sustainable supply of these valuable compounds.

| Tistrella Strain | Culture Conditions | Product | Titer (mg/L) | Reference |

| Tistrella mobilis JCM21370 | 74NA medium, 30°C, 200 RPM | Didemnin B | >15 | [10] |

| Tistrella mobilis KA081020-065 | GYP medium, 25°C, 50-L fermenter | Didemnin B | Not specified, but isolated | [4] |

| Tistrella bauzanensis | Not specified | Didemnin B | Observed | [5] |

Key Experimental Protocols

The elucidation of the didemnin biosynthetic pathway has been made possible through a combination of genomic analysis, fermentation, and analytical chemistry techniques. Below are generalized protocols for key experiments in this field.

Identification of the Didemnin Biosynthetic Gene Cluster

A common workflow for identifying the BGC involves genome sequencing and bioinformatic analysis.

Methodology:

-

Strain Culturing and Genomic DNA Extraction: A pure culture of Tistrella mobilis is grown in a suitable medium (e.g., GYP medium).[4] High-quality genomic DNA is then extracted using standard protocols.

-

Whole Genome Sequencing: The extracted genomic DNA is sequenced using next-generation sequencing platforms.

-

Genome Assembly and Annotation: The sequencing reads are assembled into a draft or complete genome. Gene prediction and functional annotation are performed.

-

Bioinformatic Analysis: The annotated genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.[4] The presence of NRPS and PKS genes with domains corresponding to the known structure of this compound is a strong indicator of the did gene cluster.

Fermentation and Isolation of this compound

This protocol outlines the general procedure for producing and isolating this compound from Tistrella cultures.

Methodology:

-

Inoculum Preparation: A seed culture of Tistrella mobilis is prepared by inoculating a single colony into a suitable broth medium and incubating until sufficient cell density is reached.

-

Large-Scale Fermentation: The seed culture is used to inoculate a larger volume of production medium in a fermenter. The fermentation is carried out under optimized conditions of temperature, pH, and aeration.[4][10]

-

Extraction: After a set fermentation period (e.g., 72 hours), the culture broth is extracted with an organic solvent such as ethyl acetate (B1210297) to recover the secondary metabolites.[4]

-

Purification: The crude extract is subjected to a series of chromatographic steps (e.g., silica (B1680970) gel chromatography, HPLC) to purify the didemnin compounds.

-

Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic techniques such as NMR and mass spectrometry.[11]

Imaging Mass Spectrometry for In Situ Analysis

Imaging mass spectrometry (IMS) has been a powerful tool to visualize the spatial and temporal distribution of didemnin precursors and the final product, providing evidence for the extracellular maturation step.[3][4][5]

Methodology:

-

Sample Preparation: A small aliquot of an overnight culture of T. mobilis is spotted onto an agar plate and incubated for various time points.[4]

-

Colony Transfer: The bacterial colonies are transferred to a MALDI target plate.

-

MALDI-IMS Analysis: The plate is analyzed using a MALDI imaging mass spectrometer to acquire mass spectra at different spatial locations across the colony.

-

Data Analysis: The data is processed to generate ion density maps for the masses corresponding to didemnin X/Y and didemnin B, visualizing their relative abundance and localization over time.

Future Perspectives and Applications

The elucidation of the didemnin biosynthetic pathway opens up exciting avenues for the sustainable production and diversification of this important class of natural products.[6] Genetic engineering of the did gene cluster in Tistrella mobilis or its heterologous expression in a more amenable host could lead to increased titers and the generation of novel didemnin analogs with improved therapeutic properties.[6] A deeper understanding of the enzymatic mechanisms and substrate specificities within the NRPS-PKS assembly line will be crucial for the rational design of new bioactive compounds. The knowledge and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the field of didemnin research and unlock its full therapeutic potential.

References

- 1. Didemnin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bacterial biosynthesis and maturation of the didemnin anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial biosynthesis and maturation of the didemnin anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Didemnin Gene Cluster | KAUST Innovation [innovation.kaust.edu.sa]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unveiling a CAAX Protease‐Like Protein Involved in Didemnin Drug Maturation and Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Survey of Didemnin Depsipeptide Production in Tistrella - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Immunosuppressive Effects of Didemnins

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Didemnins are a class of cyclic depsipeptides derived from marine tunicates, with Didemnin (B1252692) B being the most biologically potent member.[1][2] Initially investigated for their antiviral and antitumor properties, this compound also exhibit significant immunosuppressive effects.[1][3][4] Their primary mechanism of action is the potent inhibition of protein synthesis through a direct interaction with eukaryotic elongation factor 1-alpha (eEF1A).[5][6] This mode of action distinguishes them from classical immunosuppressants like calcineurin inhibitors. Didemnin B has demonstrated picomolar to nanomolar efficacy in inhibiting lymphocyte proliferation in vitro and has shown potent activity in in vivo models such as the graft-versus-host reaction.[7][8] Despite this promise, clinical development was halted due to significant toxicity and a high incidence of anaphylactic reactions in human trials.[1][9] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the immunosuppressive properties of this compound.

Core Mechanism of Immunosuppression

The immunosuppressive activity of this compound is intrinsically linked to their profound ability to inhibit protein synthesis, a critical process for the activation, proliferation, and effector function of immune cells.

Primary Target: Eukaryotic Elongation Factor 1A (eEF1A)

The principal molecular target of Didemnin B is the eukaryotic translation elongation factor 1-alpha (eEF1A).[6][9] this compound bind with high affinity to the GTP-bound conformation of eEF1A.[6][10] This binding event occurs when eEF1A is complexed with an aminoacyl-tRNA (aa-tRNA) and the ribosome.[11]

The key steps in this inhibitory mechanism are:

-

Binding: Didemnin B binds to the eEF1A/GTP/aa-tRNA complex situated at the ribosomal A-site.[11][12]

-

Stabilization: The drug stabilizes this complex, effectively locking the aa-tRNA in the A-site and preventing the subsequent translocation step of peptide elongation.[5][12]

-

Translocation Inhibition: By preventing the eukaryotic elongation factor 2 (eEF-2)-dependent translocation of the ribosome, the polypeptide chain cannot be elongated, leading to a halt in protein synthesis.[11][12]

This interaction is highly specific, as didemnin does not inhibit aminoacyl-tRNA delivery or peptidyltransferase activity.[12] The inhibition of protein synthesis by this compound is directly correlated with their antiproliferative and cytotoxic effects.[3][13]

Caption: Didemnin B binds to and stabilizes the eEF1A-GTP-tRNA complex on the ribosome, blocking translocation.

Other Potential Targets

While eEF1A is the primary target, other interactions may contribute to this compound' biological profile:

-

Palmitoyl-protein Thioesterase 1 (PPT1): Didemnin B is a noncompetitive inhibitor of PPT1, an enzyme involved in the degradation of palmitoylated proteins in lysosomes.[9][14]

-

FK506-Binding Proteins (FKBPs): Didemnin B has been shown to modulate FKBPs, which could influence T-cell activation pathways, although this is not considered its primary immunosuppressive mechanism.[15]

Unlike cyclosporine or tacrolimus, this compound do not appear to directly inhibit the calcineurin-NFAT signaling pathway, a cornerstone of T-cell activation.[9][16][17] Studies have shown that Didemnin B does not significantly affect the production of Interleukin-2 (IL-2) or Interleukin-4 (IL-4), key cytokines regulated by NFAT.[8][9] This mechanistic divergence is a critical differentiator from traditional calcineurin inhibitors.

References

- 1. Didemnin - Wikipedia [en.wikipedia.org]

- 2. This compound: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. Treatment with didemnin B, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTP-dependent binding of the antiproliferative agent didemnin to elongation factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Didemnin B: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IMMUNOLOGY, PHARMACOLOGY AND TOXICOLOGY OF THE IMMUNOSUPPRESSIVE CYCLIC PEPTIDE, DIDEMNIN B. [arizona.aws.openrepository.com]

- 9. Immunosuppressive peptides and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of didemnin B, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scienceopen.com [scienceopen.com]

- 17. Calcineurin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Effects of Didemnins on the Cell Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didemnins, a class of cyclic depsipeptides derived from marine tunicates, have demonstrated potent antitumor, antiviral, and immunosuppressive activities. A primary mechanism of action for these compounds, particularly Didemnin (B1252692) B, is the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the cellular effects of this compound on the cell cycle, with a focus on the underlying molecular mechanisms, quantitative data from key experimental findings, and detailed methodologies for relevant assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of cell cycle regulation and the development of novel anticancer therapeutics.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which ensure the orderly progression through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the cell cycle machinery represents a critical target for the development of anticancer drugs.

This compound, first isolated from the marine tunicate Trididemnum solidum, have emerged as a promising class of natural products with potent antiproliferative properties. Didemnin B, the most extensively studied member of this family, has been shown to exert its cytotoxic effects through the induction of cell cycle arrest, primarily at the G1 phase, and the subsequent activation of apoptotic pathways. This guide will delve into the intricate cellular and molecular mechanisms by which this compound modulate the cell cycle, providing a detailed examination of their primary targets and downstream signaling cascades.

Mechanism of Action: Targeting Protein Synthesis and Beyond

The primary molecular target of this compound is the eukaryotic elongation factor 1A (eEF1A) , a crucial component of the protein synthesis machinery.[1][2][3][4] this compound bind to the GTP-bound form of eEF1A, stabilizing the eEF1A-GTP-aminoacyl-tRNA ternary complex on the ribosome. This action effectively stalls the elongation phase of translation by preventing the release of eEF1A and the subsequent accommodation of the aminoacyl-tRNA in the ribosomal A-site.[1][2][3]

In addition to their effects on protein synthesis, some studies have identified a dual-targeting mechanism involving the inhibition of palmitoyl-protein thioesterase 1 (PPT1) .[5] The combinatorial inhibition of both eEF1A1 and PPT1 is believed to contribute to the selective and rapid induction of apoptosis in cancer cells.[5]

Effects on Cell Cycle Progression

The inhibition of protein synthesis by this compound has a profound impact on cell cycle progression. The synthesis of key regulatory proteins, such as cyclins and CDKs, is essential for the transition between cell cycle phases. By halting protein production, this compound effectively induce a state of cellular arrest.

G1 Phase Arrest

The most prominent effect of didemnin B on the cell cycle is a block at the G1/S transition. Cells are prevented from entering the S phase, where DNA replication occurs. This G1 arrest is a direct consequence of the depletion of short-lived proteins, including G1 cyclins (e.g., Cyclin D and Cyclin E) and the subsequent lack of activation of their partner CDKs (CDK4, CDK6, and CDK2). The activity of these CDKs is necessary to phosphorylate the retinoblastoma protein (Rb), a key tumor suppressor that controls the G1/S checkpoint. In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis.

Quantitative Data on Didemnin B's Cellular Effects

The following tables summarize quantitative data from various studies on the effects of Didemnin B on cell viability, protein synthesis, and apoptosis.

| Cell Line | Assay | IC50 / Effective Concentration | Exposure Time | Reference |

| L1210 Leukemia | Growth Inhibition | 0.001 µg/mL | Not Specified | [6] |

| MCF-7 Breast Cancer | Protein Synthesis Inhibition | 12 nM | Not Specified | [7] |

| Various Human Tumors | Cytotoxicity (Tumor Stem Cell Assay) | Median ID50: 4.2 x 10⁻³ µg/mL | Continuous | [8] |

| Various Human Tumors | Cytotoxicity (Tumor Stem Cell Assay) | Median ID50: 46 x 10⁻³ µg/mL | 1 hour | [8] |

Table 1: Cytotoxicity and Protein Synthesis Inhibition by Didemnin B

| Cell Line | Concentration | Effect | Time | Reference |

| HL-60 Promyelocytic Leukemia | 1 µM | 100% apoptosis | 140 minutes | [9] |

| MCF-7 Breast Cancer | ≥ 100 nM | Induction of apoptosis | ≥ 6 hours | [7] |

Table 2: Induction of Apoptosis by Didemnin B

Signaling Pathways Modulated by this compound

The cellular response to didemnin treatment involves the modulation of several key signaling pathways that ultimately converge on the cell cycle machinery and apoptotic effectors.

Inhibition of Protein Synthesis and G1 Arrest

The inhibition of eEF1A by didemnin B directly leads to a global shutdown of protein synthesis. This prevents the accumulation of G1 cyclins (Cyclin D, Cyclin E) and the activation of their cognate CDKs (CDK4/6, CDK2). As a consequence, the retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.

Caption: Didemnin-induced G1 arrest pathway.

Dual Inhibition of eEF1A and PPT1 Leading to Apoptosis

The concurrent inhibition of eEF1A and PPT1 by didemnin B triggers a cascade of events culminating in apoptosis. Inhibition of eEF1A leads to translational stress, while PPT1 inhibition causes lysosomal dysfunction. This dual insult activates the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of caspases.

Caption: Didemnin-induced apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular effects of this compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution based on DNA content using propidium (B1200493) iodide (PI) staining and flow cytometry.[10][11][12][13][14][15][16][17][18]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of didemnin B or vehicle control for desired time points.

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm. Collect data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis.

Caspase Activity Assay (Fluorometric)

This protocol describes a method to quantify caspase activity, a hallmark of apoptosis, using a fluorogenic substrate.

Materials:

-

Cell lysis buffer

-

Reaction buffer

-

Caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)

-

Fluorometer

Procedure:

-

Cell Culture and Treatment: Treat cells with didemnin B or control as described previously.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to individual wells.

-

Substrate Addition: Add the fluorogenic caspase substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: Normalize the fluorescence readings to the protein concentration to determine the relative caspase activity.

Protein Synthesis Assay (OP-Puro Click-iT Assay)

This protocol utilizes O-propargyl-puromycin (OP-Puro), a puromycin (B1679871) analog, to measure nascent protein synthesis.

Materials:

-

OP-Puro reagent

-

Fixative solution

-

Click-iT reaction cocktail (containing a fluorescent azide)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with didemnin B or control.

-

OP-Puro Labeling: Add OP-Puro to the cell culture medium and incubate for a defined period (e.g., 30 minutes).

-

Fixation and Permeabilization: Fix and permeabilize the cells.

-

Click-iT Reaction: Perform the click reaction by incubating the cells with the fluorescent azide-containing reaction cocktail.

-

Washing: Wash the cells to remove excess reagents.

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. A decrease in fluorescence in didemnin B-treated cells indicates inhibition of protein synthesis.

Conclusion

This compound represent a class of potent natural products that exert significant effects on the cell cycle, primarily through the inhibition of protein synthesis via targeting eEF1A. The resulting G1 phase arrest and induction of apoptosis underscore their potential as anticancer agents. This technical guide has provided a detailed overview of the molecular mechanisms, quantitative effects, and relevant experimental methodologies associated with the study of this compound. A thorough understanding of these cellular effects is crucial for the continued exploration and development of didemnin-based therapeutics in oncology. Further research is warranted to fully elucidate the intricate signaling networks modulated by these compounds and to optimize their therapeutic index for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of protein synthesis by didemnin B is not sufficient to induce apoptosis in human mammary carcinoma (MCF7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of didemnin B in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Didemnin B induces cell death by apoptosis: the fastest induction of apoptosis ever described - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. caister.com [caister.com]

- 16. Cell cycle analysis using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. miltenyibiotec.com [miltenyibiotec.com]

A Technical Guide to Natural Analogues of Didemnin B and Nordidemnin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural analogues of the potent cyclodepsipeptide, didemnin (B1252692) B, and its close relative, nordidemnin. These marine-derived compounds have garnered significant interest in the scientific community for their pronounced cytotoxic, antiviral, and immunosuppressive activities. This document details their biological activities with quantitative data, outlines common experimental protocols for their isolation and characterization, and visualizes key signaling pathways and experimental workflows.

Introduction to Didemnin B and its Analogues

Didemnin B is a cyclic depsipeptide originally isolated from the Caribbean tunicate Trididemnum solidum. It was the first marine natural product to enter clinical trials for cancer therapy. Its analogues are a series of structurally related compounds, either isolated from natural sources or synthesized, that exhibit a range of biological potencies. Nordidemnin B is a naturally occurring analogue that shares the core structure of didemnin B but with a subtle modification. The high biological activity of these compounds has spurred extensive research into their mechanism of action and the identification of other natural congeners.

Quantitative Biological Activity

The primary allure of didemnin B and its analogues lies in their potent biological effects, particularly their cytotoxicity against a wide array of cancer cell lines. The following tables summarize the available quantitative data for key natural analogues.

Table 1: Cytotoxicity of Didemnin B and Natural Analogues against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Didemnin B | L1210 | Murine Leukemia | 0.3 - 1.1 | [1] |

| P388 | Murine Leukemia | Low nM | [1] | |

| B16 | Murine Melanoma | Low nM | [1] | |

| A549 | Human Lung Carcinoma | 2 | [2] | |

| HT-29 | Human Colon Carcinoma | 2 | [2] | |

| MCF-7 | Human Breast Adenocarcinoma | 12 (for protein synthesis inhibition) | [3] | |

| NCI H460 | Non-Small Cell Lung Cancer | 0.2 | [4] | |

| HGC-27 | Gastric Cancer | 0.9 | [4] | |

| RL | B-cell Lymphoma | 1.5 ± 0.5 | [5] | |

| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | [5] | |

| Nordidemnin B | L1210 | Murine Leukemia | "as active as didemnin B" | [1] |

| P388 | Murine Leukemia | "as active as didemnin B" | [1] | |

| B16 | Murine Melanoma | "as active as didemnin B" | [1] | |

| Dehydrodidemnin B (Aplidine) | NCI H460 | Non-Small Cell Lung Cancer | 0.2 | [4] |

| HGC-27 | Gastric Cancer | 0.9 | [4] | |

| CT-2 | Colon Carcinoma | <10 | [6] | |

| RL | B-cell Lymphoma | 1.5 ± 0.5 | [5] | |

| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | [5] | |

| Tamandarin A | Various Human Cancer Cell Lines | - | "slightly more potent than didemnin B" | [7] |

Note: IC50 values can vary between studies due to different experimental conditions. The provided data is for comparative purposes.

Mechanism of Action

The primary molecular target of didemnin B and its analogues is the eukaryotic elongation factor 1-alpha (eEF1A).[8] By binding to eEF1A, these compounds stabilize the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, which stalls the translocation step of protein synthesis.[9] This inhibition of protein synthesis ultimately leads to the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[10][11][12] Some studies also suggest a dual-targeting mechanism involving palmitoyl-protein thioesterase 1 (PPT1).[10][13]

Caption: Mechanism of action of didemnin B and its analogues.

The inhibition of protein synthesis by didemnin B triggers a signaling cascade that culminates in apoptosis. This process is characterized by cell shrinkage, chromatin condensation, and the activation of caspases.

Caption: Simplified signaling pathway of didemnin B-induced apoptosis.

Experimental Protocols

Isolation of Didemnin Analogues from Tunicates

The following is a generalized protocol for the isolation of didemnin analogues from marine tunicates, such as Trididemnum solidum.

1. Extraction:

-

Lyophilize the collected tunicate material.

-

Extract the dried material exhaustively with a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) at room temperature.[14]

-

Combine the extracts and concentrate under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or flash chromatography on a C18 reversed-phase silica (B1680970) gel column. Elute with a step gradient of water and methanol.[15]

-

Bioassay-Guided Fractionation: Test the resulting fractions for cytotoxic activity to identify the active fractions.

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC. A common protocol involves a C18 column with a gradient elution system, for example, starting with a mixture of methanol and water (e.g., 60:40) and gradually increasing the methanol concentration to 100%. A small amount of trifluoroacetic acid (TFA) (e.g., 0.05%) is often added to the mobile phase to improve peak shape.[15]

Caption: General experimental workflow for the isolation of didemnin analogues.

Structural Elucidation

The structures of isolated didemnin analogues are typically determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can help in sequencing the peptide chain.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure, including the amino acid composition, connectivity, and stereochemistry.[7][16]

Cytotoxicity Assays

The cytotoxic activity of the purified compounds is commonly evaluated using cell viability assays.

-

Cell Culture: Maintain human cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed the cells in 96-well plates and treat them with a serial dilution of the purified didemnin analogue.

-

Viability Assessment: After a defined incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the compound concentration.

Conclusion

The natural analogues of didemnin B and nordidemnin represent a compelling class of marine-derived compounds with significant potential for drug development. Their potent and specific mechanism of action, centered on the inhibition of protein synthesis via eEF1A, makes them valuable tools for cancer research and potential therapeutic agents. The methodologies outlined in this guide provide a framework for the continued discovery, characterization, and evaluation of these remarkable natural products. Further research into their structure-activity relationships and the development of synthetic analogues with improved therapeutic indices remain active and promising areas of investigation.

References

- 1. Antineoplastic activity of didemnin congeners: nordidemnin and modified chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of protein synthesis by didemnin B is not sufficient to induce apoptosis in human mammary carcinoma (MCF7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of dehydrodidemnin B on human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]